molecular formula C7H4N2O2S B1618876 3-Nitrothieno[2,3-c]pyridine CAS No. 28783-28-0

3-Nitrothieno[2,3-c]pyridine

Cat. No.: B1618876
CAS No.: 28783-28-0
M. Wt: 180.19 g/mol
InChI Key: GZBARRPAGIDRLX-UHFFFAOYSA-N
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Description

3-Nitrothieno[2,3-c]pyridine is a heterocyclic compound that combines the structural features of both thieno and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Mechanism of Action

Target of Action

3-Nitrothieno[2,3-c]pyridine, a derivative of thieno[2,3-c]pyridine, is a small molecule that primarily targets proteins that interact with glycosaminoglycans (GAGs), particularly heparan sulfate . These proteins play crucial roles in various biological processes, including cell signaling, inflammation, and disease progression .

Mode of Action

The compound binds directly to heparin, a type of GAG . This binding inhibits the interaction of leukocytes with endothelial cells under shear flow, a critical step in the inflammatory response . By blocking this interaction, this compound disrupts the recruitment of leukocytes to sites of inflammation .

Biochemical Pathways

The action of this compound affects multiple biochemical pathways. It interferes with the normal function of heparan sulfate, a key component of the extracellular matrix and cell surface that interacts with a variety of protein ligands . This disruption can impact numerous signaling pathways, leading to downstream effects on cellular function and disease progression .

Pharmacokinetics

Its molecular weight of 18019 g/mol suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of protein-GAG interactions by this compound has significant molecular and cellular effects. It reduces inflammation in animal models of delayed-type hypersensitivity (DTH), TNBS-induced colitis, and experimental autoimmune encephalomyelitis (EAE) . These findings suggest that the compound could have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases .

Biochemical Analysis

Biochemical Properties

3-Nitrothieno[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with phospholipase C (PLC) isoforms, which are crucial for regulating cellular growth functions . The interaction between this compound and PLC isoforms leads to the inhibition of these enzymes, thereby affecting various cellular processes. Additionally, this compound has been found to interact with kinase proteins, serving as a potential starting point for the development of kinase inhibitors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In breast cancer cell lines, this compound induces G2/M growth inhibition and cell cycle arrest in the G2 phase . It also causes membrane blebbing and the formation of multinucleated cells, indicating its impact on cell morphology. Furthermore, this compound influences cell signaling pathways by interacting with PLC isoforms, which in turn affect the dynamics of tubulin-β . This interaction leads to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to PLC isoforms, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, this compound interacts with kinase proteins, forming hydrogen bonds with the hinge region of these proteins . This binding interaction results in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anti-inflammatory activities . At higher doses, this compound may cause toxic or adverse effects, including sedation and reduced cellular viability . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biodegradation by soil bacteria, which utilize it as a carbon and nitrogen source . This metabolic process involves the conversion of this compound into intermediate compounds, which are further metabolized by specific enzymes . The effects of this compound on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and activity . Studies have shown that this compound can be effectively transported across cellular membranes, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for this compound to exert its effects on cellular processes, including enzyme inhibition and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrothieno[2,3-c]pyridine typically involves the nitration of thieno[2,3-c]pyridine. One common method is the reaction of thieno[2,3-c]pyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Nitrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in drug discovery .

Properties

IUPAC Name

3-nitrothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-4-12-7-3-8-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBARRPAGIDRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345099
Record name 3-Nitrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-28-0
Record name 3-Nitrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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